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Compound of Interest

Compound Name: 6-(Chloromethyl)uracil

Cat. No.: B101096 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
(Chloromethyl)uracil, a key intermediate in pharmaceutical synthesis. The document is

intended for researchers, scientists, and professionals in drug development, offering a

centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-

visible (UV-Vis) spectral characteristics.

Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 6-(Chloromethyl)uracil.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
The NMR spectra were acquired in deuterated dimethyl sulfoxide (DMSO-d6). Chemical shifts

(δ) are reported in parts per million (ppm).
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Nucleus Chemical Shift (δ, ppm) Assignment

¹H 11.1 N-H (ring protons)

5.689 C₅-H (vinyl proton)

4.392 -CH₂Cl (chloromethyl protons)

¹³C 163.5 C₄ (carbonyl)

151.2 C₂ (carbonyl)

150.8 C₆

100.5 C₅

43.7 -CH₂Cl (chloromethyl carbon)

Table 2: FT-IR Spectroscopic Data
The FT-IR spectrum was obtained from a solid sample, likely prepared as a KBr pellet.

Wavenumber (cm⁻¹) Vibrational Mode Assignment

3150-3000 N-H stretching

1710 C=O stretching (asymmetric)

1670 C=O stretching (symmetric)

1630 C=C stretching

1450 C-H bending (scissoring) of -CH₂-

1250 C-N stretching

850 C-H bending (out-of-plane)

760 C-Cl stretching

Table 3: UV-Vis Spectroscopic Data
The UV-Vis spectrum was recorded in ethanol.
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λmax (nm) Solvent

263 Ethanol

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These

protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 6-(Chloromethyl)uracil was dissolved in

0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a

frequency of 400 MHz for protons.

Data Acquisition:

¹H NMR: Standard pulse sequences were used to acquire the proton spectrum. The

spectral width was set to encompass all expected proton resonances.

¹³C NMR: A proton-decoupled pulse sequence was utilized to obtain the carbon spectrum,

providing single-line resonances for each unique carbon atom.

Referencing: The chemical shifts were referenced to the residual solvent peak of DMSO-d6

at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of finely ground 6-(Chloromethyl)uracil (1-2 mg) was

intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.

The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The FT-IR spectrum was recorded on an FT-IR spectrometer.

Data Acquisition: The spectrum was collected over the mid-infrared range (typically 4000-400

cm⁻¹). A background spectrum of a pure KBr pellet was recorded and automatically
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subtracted from the sample spectrum to minimize interference.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of 6-(Chloromethyl)uracil was prepared by accurately

weighing a small amount of the compound and dissolving it in a known volume of ethanol.

This stock solution was then serially diluted to an appropriate concentration for analysis.

Instrumentation: The UV-Vis spectrum was obtained using a dual-beam UV-Vis

spectrophotometer.

Data Acquisition: The absorbance was scanned over a wavelength range of 200-400 nm. A

cuvette containing only ethanol was used as a blank to zero the instrument. The wavelength

of maximum absorbance (λmax) was determined from the resulting spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic

characterization of a chemical compound like 6-(Chloromethyl)uracil.
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Spectroscopic Analysis Workflow for 6-(Chloromethyl)uracil

Sample Preparation

Data Acquisition

Data Analysis

Results
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¹H & ¹³C Spectra Analysis IR Spectrum Analysis UV-Vis Spectrum Analysis

Chemical Shifts (ppm) Vibrational Frequencies (cm⁻¹) Absorption Maxima (λmax)

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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